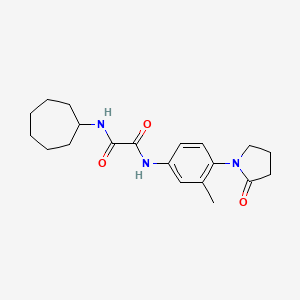

N1-cycloheptyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-cycloheptyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-14-13-16(10-11-17(14)23-12-6-9-18(23)24)22-20(26)19(25)21-15-7-4-2-3-5-8-15/h10-11,13,15H,2-9,12H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPIORUGYFVXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NC2CCCCCC2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-cycloheptyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves multiple steps. The preparation typically starts with the formation of the pyrrolidine ring, which is a common scaffold in medicinal chemistry . The synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under specific conditions.

Functionalization: The pyrrolidine ring is then functionalized to introduce the oxalamide group.

Cycloheptyl Substitution:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N1-cycloheptyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-cycloheptyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The compound’s closest structural analogues include oxalamides with variations in the N1/N2 substituents. Key comparisons are outlined below:

Key Observations :

- Cycloheptyl vs. Smaller Rings : The cycloheptyl group introduces greater conformational flexibility compared to cyclohexyl or cyclopentyl analogues. Puckering in seven-membered rings (as described in ) may influence steric interactions and bioavailability .

- 2-Oxopyrrolidinone vs. Imidazolidinone: The 2-oxopyrrolidinone moiety (a five-membered lactam) offers a balance between solubility and rigidity, whereas imidazolidinone () adds rigidity but may reduce solubility .

Biological Activity

N1-cycloheptyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Chemical Name : this compound

- CAS Number : 941934-62-9

- Molecular Formula : C20H27N3O3

- Molecular Weight : 357.4 g/mol

The compound features a cycloheptyl group, an oxopyrrolidinyl moiety, and an oxalamide linkage, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxopyrrolidinyl group is particularly noted for its ability to modulate enzyme activity, potentially leading to anti-inflammatory and anticancer effects.

Anticancer Potential

The structural characteristics of the compound may enable it to inhibit cancer cell proliferation. Compounds with similar oxalamide linkages have been explored for their anticancer activities, indicating that this compound could also be a candidate for further investigation in cancer therapeutics .

Inhibition of Enzymatic Activity

The compound's ability to fit into the active sites of certain enzymes suggests it may act as a competitive inhibitor. This property is crucial in drug design, particularly for developing inhibitors for enzymes involved in disease pathways.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving cycloheptylamine and 3-(2-oxopyrrolidin-1-yl)benzoic acid, followed by coupling reactions .

Comparative Studies

Comparative studies with similar compounds reveal that the unique combination of functional groups in this compound provides distinct chemical properties that may enhance its biological activity compared to other derivatives .

Data Table: Biological Activity Comparison

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Cycloheptyl, Oxopyrrolidinyl | Potential (analog studies suggest effectiveness against Gram-positive bacteria) | Promising (based on structural analogs) |

| N1-cycloheptyl-N2-(3-methylphenyl)acetamide | Cycloheptyl, Acetamide | Moderate against Gram-positive bacteria | Limited data |

| N1-cycloheptyl-N2-(3-fluorophenyl)oxalamide | Cycloheptyl, Fluorinated | Effective against MRSA | High potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.